Cas no 2228087-49-6 (2-amino-2-1-(3-bromo-2-hydroxyphenyl)cyclopropylacetic acid)
2-amino-2-1-(3-bromo-2-hydroxyphenyl)cyclopropylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-2-1-(3-bromo-2-hydroxyphenyl)cyclopropylacetic acid
- EN300-1923113
- 2-amino-2-[1-(3-bromo-2-hydroxyphenyl)cyclopropyl]acetic acid
- 2228087-49-6
-
- Inchi: 1S/C11H12BrNO3/c12-7-3-1-2-6(8(7)14)11(4-5-11)9(13)10(15)16/h1-3,9,14H,4-5,13H2,(H,15,16)
- InChI Key: DEHNWAZOSFRSFR-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1O)C1(C(C(=O)O)N)CC1
Computed Properties
- Exact Mass: 285.00006g/mol
- Monoisotopic Mass: 285.00006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 83.6Ų
2-amino-2-1-(3-bromo-2-hydroxyphenyl)cyclopropylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1923113-1g |
2-amino-2-[1-(3-bromo-2-hydroxyphenyl)cyclopropyl]acetic acid |
2228087-49-6 | 1g |
$1515.0 | 2023-09-17 | ||
| Enamine | EN300-1923113-5g |
2-amino-2-[1-(3-bromo-2-hydroxyphenyl)cyclopropyl]acetic acid |
2228087-49-6 | 5g |
$4391.0 | 2023-09-17 | ||
| Enamine | EN300-1923113-10g |
2-amino-2-[1-(3-bromo-2-hydroxyphenyl)cyclopropyl]acetic acid |
2228087-49-6 | 10g |
$6512.0 | 2023-09-17 | ||
| Enamine | EN300-1923113-0.05g |
2-amino-2-[1-(3-bromo-2-hydroxyphenyl)cyclopropyl]acetic acid |
2228087-49-6 | 0.05g |
$1272.0 | 2023-09-17 | ||
| Enamine | EN300-1923113-0.1g |
2-amino-2-[1-(3-bromo-2-hydroxyphenyl)cyclopropyl]acetic acid |
2228087-49-6 | 0.1g |
$1332.0 | 2023-09-17 | ||
| Enamine | EN300-1923113-0.25g |
2-amino-2-[1-(3-bromo-2-hydroxyphenyl)cyclopropyl]acetic acid |
2228087-49-6 | 0.25g |
$1393.0 | 2023-09-17 | ||
| Enamine | EN300-1923113-0.5g |
2-amino-2-[1-(3-bromo-2-hydroxyphenyl)cyclopropyl]acetic acid |
2228087-49-6 | 0.5g |
$1453.0 | 2023-09-17 | ||
| Enamine | EN300-1923113-1.0g |
2-amino-2-[1-(3-bromo-2-hydroxyphenyl)cyclopropyl]acetic acid |
2228087-49-6 | 1g |
$1515.0 | 2023-06-01 | ||
| Enamine | EN300-1923113-2.5g |
2-amino-2-[1-(3-bromo-2-hydroxyphenyl)cyclopropyl]acetic acid |
2228087-49-6 | 2.5g |
$2969.0 | 2023-09-17 | ||
| Enamine | EN300-1923113-5.0g |
2-amino-2-[1-(3-bromo-2-hydroxyphenyl)cyclopropyl]acetic acid |
2228087-49-6 | 5g |
$4391.0 | 2023-06-01 |
2-amino-2-1-(3-bromo-2-hydroxyphenyl)cyclopropylacetic acid Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-amino-2-1-(3-bromo-2-hydroxyphenyl)cyclopropylacetic acid
Introduction to 2-amino-2-1-(3-bromo-2-hydroxyphenyl)cyclopropylacetic acid (CAS No: 2228087-49-6)
2-amino-2-1-(3-bromo-2-hydroxyphenyl)cyclopropylacetic acid, identified by the CAS number 2228087-49-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropylacetic acid core, which is known for its structural versatility and potential biological activity. The presence of an amino group and a substituted phenyl ring further enhances its chemical functionality, making it a promising candidate for further exploration in drug discovery.
The molecular structure of 2-amino-2-1-(3-bromo-2-hydroxyphenyl)cyclopropylacetic acid incorporates several key functional groups that contribute to its unique properties. The cyclopropyl ring introduces steric hindrance, which can influence the compound's interactions with biological targets. Additionally, the amino group provides a site for hydrogen bonding, while the bromo and hydroxyl substituents on the phenyl ring add further layers of chemical reactivity. These features make the compound an intriguing subject for synthetic modifications and biological evaluations.
In recent years, there has been growing interest in developing novel therapeutic agents that target specific enzymatic pathways involved in various diseases. The structure of 2-amino-2-1-(3-bromo-2-hydroxyphenyl)cyclopropylacetic acid suggests potential activity against enzymes such as kinases and phosphatases, which are often dysregulated in conditions like cancer and inflammatory diseases. Preliminary studies have indicated that compounds with similar structural motifs may exhibit inhibitory effects on these enzymes, leading to therapeutic benefits.
One of the most compelling aspects of 2-amino-2-1-(3-bromo-2-hydroxyphenyl)cyclopropylacetic acid is its synthetic accessibility. The cyclopropylacetic acid scaffold can be readily modified through various chemical reactions, allowing researchers to explore different derivatives with tailored biological properties. For instance, the introduction of additional substituents or modifications to the phenyl ring could enhance binding affinity or selectivity towards specific targets. This flexibility makes the compound a valuable tool for medicinal chemists seeking to develop new drugs.
Recent advancements in computational chemistry have also facilitated the study of 2-amino-2-1-(3-bromo-2-hydroxyphenyl)cyclopropylacetic acid. Molecular modeling techniques can predict how this compound interacts with biological targets at the atomic level, providing insights into its mechanism of action. These predictions are crucial for designing experiments and optimizing drug candidates before they enter preclinical testing. By leveraging computational methods, researchers can accelerate the drug discovery process and increase the likelihood of success.
The pharmacological potential of 2-amino-2-1-(3-bromo-2-hydroxyphenyl)cyclopropylacetic acid has been further supported by experimental studies. In vitro assays have shown that this compound exhibits inhibitory activity against certain kinases, suggesting its utility in treating cancers or inflammatory disorders. Additionally, its ability to cross cell membranes may enhance its bioavailability, making it a promising candidate for oral administration. These findings underscore the importance of continued research into this compound and its derivatives.
From a synthetic chemistry perspective, 2-amino-2-1-(3-bromo-2-hydroxyphenyl)cyclopropylacetic acid represents an excellent example of how structural complexity can be leveraged to achieve desired biological outcomes. The integration of multiple functional groups into a single molecule allows for precise control over its interactions with biological systems. This approach is particularly relevant in modern drug design, where targeted therapies are increasingly preferred over broad-spectrum treatments.
The development of new pharmaceuticals often involves a multidisciplinary approach, combining expertise from chemistry, biology, and pharmacology. The study of 2-amino-2-1-(3-bromo-2-hydroxyphenyl)cyclopropylacetic acid exemplifies this collaboration, as it requires insights from all these fields to fully understand its potential applications. By fostering interdisciplinary research, scientists can overcome challenges associated with drug discovery and develop safer, more effective treatments for patients worldwide.
In conclusion, 2-amino-2-1-(3-bromo-2-hydroxyphenyl)cyclopropylacetic acid (CAS No: 2228087-49-6) is a structurally complex and biologically active compound with significant therapeutic potential. Its unique combination of functional groups makes it an attractive candidate for further research in drug discovery. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing novel therapies for various diseases.
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